molecular formula C9H14O B13568556 2-Methylidene-7-oxaspiro[3.5]nonane

2-Methylidene-7-oxaspiro[3.5]nonane

Cat. No.: B13568556
M. Wt: 138.21 g/mol
InChI Key: CAAJQVCWUINFAJ-UHFFFAOYSA-N
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Description

2-Methylidene-7-oxaspiro[35]nonane is an organic compound with the molecular formula C9H14O It is a spiro compound, meaning it contains a spirocyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylidene-7-oxaspiro[3.5]nonane typically involves the reaction of cyclohexanone with formaldehyde in the presence of a base to form the spirocyclic structure. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Commonly used solvents include ethanol or methanol

    Catalyst: Basic catalysts such as sodium hydroxide or potassium hydroxide

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methylidene-7-oxaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated spiro compounds.

    Substitution: The methylene group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH3) under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated spiro compounds.

    Substitution: Formation of various substituted spiro derivatives.

Scientific Research Applications

2-Methylidene-7-oxaspiro[3.5]nonane has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex spiro compounds.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-Methylidene-7-oxaspiro[3.5]nonane involves its interaction with various molecular targets. The compound’s spirocyclic structure allows it to fit into specific binding sites of enzymes or receptors, potentially inhibiting or activating their functions. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: Interacting with receptor proteins, altering their conformation and affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxaspiro[3.5]nonane-7-methanamine
  • 7-Methylene-2-oxaspiro[3.5]nonane

Uniqueness

2-Methylidene-7-oxaspiro[35]nonane is unique due to its methylene group, which provides additional reactivity compared to other spiro compounds

Properties

IUPAC Name

2-methylidene-7-oxaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-8-6-9(7-8)2-4-10-5-3-9/h1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAJQVCWUINFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2(C1)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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